4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide
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Overview
Description
4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to the benzene ring and a phenyloxan-4-yl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 4-ethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine, such as 4-phenyloxan-4-ylmethylamine, to form the benzamide core.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where the hydroxyl group of the benzamide is reacted with ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]amine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and the phenyloxan-4-yl moiety play crucial roles in binding to the active site of the target, leading to inhibition or activation of the target’s function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(4-ethoxyphenyl)benzamide
- 4-ethoxy-N-(2-ethoxyphenyl)benzamide
- 4-methoxy-N-(4-phenyloxan-4-yl)methylbenzamide
Uniqueness
4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide is unique due to the presence of the phenyloxan-4-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamides and contributes to its specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-ethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-2-25-19-10-8-17(9-11-19)20(23)22-16-21(12-14-24-15-13-21)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSFGLMRRZVVTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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